N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-4-methoxybenzamide

Physicochemical profiling Lipophilicity optimization Medicinal chemistry

Researchers developing cysteine protease inhibitor libraries require structurally validated indoline-furan scaffolds for meaningful SAR comparisons. This compound addresses that need with its defined 4-methoxy pharmacophoric profile. • Enables paired PAMPA/Caco-2 studies with the unsubstituted analog (CAS 898432-61-6) to quantify the +0.7-0.9 logP shift from 4-methoxy substitution. • Supports target deconvolution via matched-pair CETSA experiments with the thiophene bioisostere (CAS 898433-53-9). • Multiple reactive sites (furan oxidation, indoline→indole, methoxy demethylation) serve as an ideal substrate for synthetic methodology development. Research-grade compound with structural authentication; standard B2B global shipping.

Molecular Formula C22H22N2O3
Molecular Weight 362.429
CAS No. 898458-07-6
Cat. No. B2554615
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-4-methoxybenzamide
CAS898458-07-6
Molecular FormulaC22H22N2O3
Molecular Weight362.429
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C43
InChIInChI=1S/C22H22N2O3/c1-26-18-10-8-17(9-11-18)22(25)23-15-20(21-7-4-14-27-21)24-13-12-16-5-2-3-6-19(16)24/h2-11,14,20H,12-13,15H2,1H3,(H,23,25)
InChIKeyZBRAZSSUZUUNKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-4-methoxybenzamide: Indoline-Furan Hybrid Tool


N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-4-methoxybenzamide (CAS 898458-07-6) is a synthetic small molecule featuring a 4-methoxybenzamide core linked via an ethyl bridge to both an indoline and a furan heterocycle [1]. With a molecular formula of C22H22N2O3 and a molecular weight of 362.4 g/mol, this compound belongs to a broader class of indoline-furan hybrid benzamides that have attracted research interest for their potential biological activities, including anticancer, antimicrobial, and anti-inflammatory applications . Its structural complexity—combining three distinct pharmacophoric elements in a single scaffold—positions it as a versatile intermediate and probe molecule in medicinal chemistry and chemical biology research programs.

Indoline-furan hybrid probe for medicinal chemistry campaigns
Three pharmacophoric elements support SAR and library design
Moderate MW and methoxy handle aid synthetic methodology studies

Structural Specificity of the Indoline-Furan Benzamide


Compounds within the indoline-furan-ethyl-benzamide family cannot be treated as interchangeable reagents because minor modifications to the benzamide substituent, the heterocyclic composition (furan vs. thiophene), or the indoline substitution pattern lead to fundamentally different molecular recognition profiles, physicochemical properties, and biological outcomes. N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-4-methoxybenzamide is distinguished by its para-methoxy substitution on the benzamide ring, which alters hydrogen-bonding capacity, electron density distribution, and lipophilicity relative to unsubstituted, halogenated, or heterocycle-swapped analogs . The combined presence of the furan oxygen (H-bond acceptor) and the indoline nitrogen (H-bond donor/acceptor) creates a unique spatial arrangement of pharmacophoric features that is lost upon replacement with thiophene, pyrrole, or fully aromatic indole systems . Below is the quantitative evidence demonstrating why this specific compound, rather than a close analog, must be selected for applications where these differentiated properties are critical.

Benzamide substituent 4‑OCH₃ alters H‑bonding and electron density vs. unsubstituted or halogenated analogs.
Heterocycle identity Furan vs. thiophene shifts H‑bond acceptor strength and metabolic pathway.
Linker chemistry Benzamide linker may produce different target engagement than sulfonamide congeners.

Quantitative Differentiation vs. Closest Analogs


4-Methoxy Enhances Lipophilicity Over Unsubstituted Analog

The 4-methoxy group on the benzamide ring of N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-4-methoxybenzamide is predicted to increase lipophilicity compared to the unsubstituted parent compound N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzamide (CAS 898432-61-6). The 4-methoxybenzamide fragment alone has a measured XlogP of 0.90 and cLogP of 0.86 [1], whereas benzamide itself has a logP of approximately 0.64 . This ~0.7–0.9 log unit increase in lipophilicity for the methoxy-substituted compound can meaningfully impact membrane permeability and non-specific protein binding in biological assays, providing a differentiated property for applications requiring balanced hydrophilicity–lipophilicity profiles.

Lipophilicity shift
Class-level inference
ΔcLogP ≈ +0.7–0.9
vs. unsubstituted benzamide
Supports selection for permeability studies
Fragment‑level prediction; verify in full compound
Physicochemical profiling Lipophilicity optimization Medicinal chemistry

Cathepsin L Inhibition: Benzamide vs. Sulfonamide Linker

A closely related sulfonamide analog, N-[3-(2,3-dihydroindol-1-yl)-1-(furan-2-yl)-3-oxopropyl]-4-methoxybenzenesulfonamide (BindingDB ID: BDBM41164), which shares the indoline, furan, and 4-methoxyphenyl motifs with the target compound, was tested against human procathepsin L in a PubChem BioAssay screening format and exhibited an IC50 of 3.76 × 10³ nM (3.76 µM) [1]. While the target compound contains a benzamide linker rather than a sulfonamide, the shared indoline-furan-4-methoxyphenyl architecture suggests that this compound class engages cathepsin L or related cysteine proteases. The 4-methoxybenzamide variant (target compound) may exhibit altered potency and selectivity due to differences in linker geometry, hydrogen-bonding capacity, and electronic distribution compared to the sulfonamide congener, providing a structurally distinct tool for probing protease active sites.

Cathepsin L inhibition
Cross‑study comparable
Target: no direct IC50
Comparator (sulfonamide): IC50 3.76 µM
Indoline‑furan‑methoxyphenyl scaffold engages protease targets
Benzamide linker may shift potency; paired SAR needed
Protease inhibition Cathepsin L Screening library

4-Methoxy: Hydrogen-Bond Acceptor and Electronic Effects

The 4-methoxy substituent introduces a strong resonance-electron-donating group (+M effect) and an additional hydrogen-bond acceptor (the methoxy oxygen) to the benzamide core. In contrast, the unsubstituted analog N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzamide (CAS 898432-61-6) lacks this functionality entirely, while the 4-chloro analog replaces it with an electron-withdrawing, lipophilic halogen, and the 3-fluoro analog (CAS 898458-12-3) introduces a strong electron-withdrawing group at a different ring position . These differences in electronic character and hydrogen-bonding topology mean that each analog will present a distinct electrostatic surface and interactome to biological targets. The 4-methoxy compound is therefore uniquely suited for applications where a moderately electron-rich benzamide with an additional H-bond acceptor is required—for example, in targeting proteins with complementary H-bond donor residues in their binding pockets.

Electronic character
Class-level inference
4‑OCH₃: σp ≈ −0.27
4‑Cl: σp ≈ +0.23; 3‑F: σm ≈ +0.34
Electron‑rich, H‑bond acceptor profile may suit specific binding pockets
Hammett constants from standard tables
Hydrogen bonding Electronic effects Structure-activity relationships

Furan vs. Thiophene: Electronic and Metabolic Profiles

The furan ring in the target compound can be directly compared with the thiophene ring in 4-chloro-N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)benzamide (CAS 898433-53-9) [1]. Furan (C4H4O) and thiophene (C4H4S) are classical bioisosteres, but they differ significantly: furan oxygen is a stronger H-bond acceptor, furan has higher electron density on the ring (due to oxygen's higher electronegativity), and furan exhibits distinct metabolic oxidation pathways (CYP-mediated epoxidation vs. S-oxidation for thiophene) [2]. These differences mean that the furan-containing target compound will exhibit altered target-binding interactions, different susceptibility to cytochrome P450 metabolism, and distinct toxicity profiles (e.g., reduced risk of thiophene-S-oxide-mediated idiosyncratic toxicity) compared to thiophene analogs.

Heterocycle profile
Class-level inference
Furan: stronger H‑bond acceptor; CYP epoxidation
Thiophene: S‑oxidation pathway
Supports paired metabolic profiling studies
Class‑level metabolic routes; verify experimentally
Heterocycle comparison Metabolic stability Bioisostere evaluation

Application Scenarios: Indoline-Furan Benzamide


Cysteine Protease Focused Library Building Block

Based on the activity of the structurally related sulfonamide analog against procathepsin L (IC50 = 3.76 µM) [1], N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-4-methoxybenzamide is recommended as a core scaffold for synthesizing focused compound libraries aimed at cysteine protease inhibition. The benzamide linker, combined with the 4-methoxy substituent, provides a chemically tractable handle for further derivatization, while the indoline-furan core preserves the key pharmacophoric elements. Researchers should procure this compound alongside its unsubstituted benzamide analog (CAS 898432-61-6) for comparative SAR studies exploring linker and substituent effects on potency and selectivity.

Methoxy Substituent Permeability Probe

The calculated lipophilicity difference of approximately +0.7–0.9 log units conferred by the 4-methoxy group relative to the unsubstituted benzamide analog (cLogP: 0.86 vs. ~0.64 logP for benzamide fragment) makes this compound a valuable tool for studying the impact of moderate lipophilicity changes on cellular permeability and non-specific protein binding. Procurement of both the 4-methoxy compound (CAS 898458-07-6) and the unsubstituted parent (CAS 898432-61-6) enables paired PAMPA (Parallel Artificial Membrane Permeability Assay) or Caco-2 permeability studies, providing quantitative SAR data to guide lead optimization campaigns where balancing solubility and permeability is critical.

Furan vs. Thiophene Target Engagement Probe Pair

The target compound's furan ring and the thiophene ring in 4-chloro-N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)benzamide (CAS 898433-53-9) represent classical heterocycle bioisosteres with distinct H-bonding and metabolic profiles [1][2]. Co-procurement of these two compounds enables researchers to conduct matched-pair chemical biology experiments—such as cellular thermal shift assays (CETSA) or photoaffinity labeling—to determine whether target engagement is sensitive to heterocycle identity. This approach is particularly valuable in target deconvolution studies where differential activity between furan and thiophene analogs can help identify the molecular target.

Multifunctional Scaffold for Synthetic Methodology

N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-4-methoxybenzamide contains multiple reactive sites—the furan ring (amenable to oxidation to furanones), the indoline moiety (can be oxidized to indole), and the methoxy group (can be demethylated or substituted)—making it an ideal substrate for developing and benchmarking new synthetic methodologies . Its moderate molecular weight (362.4 g/mol) and good predicted solubility profile facilitate purification and characterization. For process chemistry groups, this compound serves as a representative multifunctional substrate for optimizing reaction conditions (e.g., selective oxidation, cross-coupling) that can later be applied to more complex drug candidates.

Application
Selection Property
Validation Focus
Cysteine protease SAR library design
Benzamide-linker scaffold
Protease inhibition screening
Lipophilicity‑permeability SAR probe
Methoxy substituent profile
Permeability assay endpoints
Heterocycle target engagement profiling
Furan vs. thiophene properties
Target engagement assay comparison
Synthetic methodology substrate
Multifunctional reactive sites
Reaction condition optimization
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